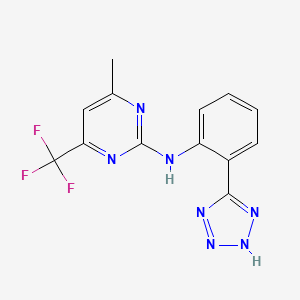

TAS2R14 agonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H10F3N7 |

|---|---|

Molecular Weight |

321.26 g/mol |

IUPAC Name |

4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C13H10F3N7/c1-7-6-10(13(14,15)16)19-12(17-7)18-9-5-3-2-4-8(9)11-20-22-23-21-11/h2-6H,1H3,(H,17,18,19)(H,20,21,22,23) |

InChI Key |

XXKGCSWBGJTTJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2C3=NNN=N3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAS2R14 Agonist-2 (Compound 28.1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of TAS2R14 agonist-2, also known as compound 28.1. It includes detailed experimental protocols for assessing its activity and visual representations of its signaling pathway and the discovery workflow for novel agonists.

Chemical Structure and Physicochemical Properties

This compound (compound 28.1) is a potent and selective agonist for the bitter taste receptor TAS2R14.[1][2] It was developed through structural modifications of flufenamic acid, a known TAS2R14 agonist, resulting in a compound with approximately six times greater potency.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |

| CAS Number | 2883007-69-8 |

| Chemical Formula | C₁₃H₁₀F₃N₇ |

| Molar Mass | 321.267 g·mol⁻¹ |

| Appearance | Solid |

| Solubility | 10 mM in DMSO |

| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months. |

Biological Activity and Mechanism of Action

This compound is a highly potent agonist of the TAS2R14 receptor, with a reported half-maximal effective concentration (EC₅₀) of approximately 71-72 nM.[1][2][4] It exhibits marked selectivity for TAS2R14 over a panel of 24 other non-bitter taste human G protein-coupled receptors (GPCRs).[2]

The activation of TAS2R14, a G protein-coupled receptor, initiates a canonical signaling cascade. This process begins with the activation of the G protein gustducin (or a chimeric Gq protein in experimental setups), which in turn activates phospholipase C β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[5] This increase in intracellular Ca²⁺ is the hallmark of TAS2R14 activation and is the basis for the most common assay to measure the activity of its agonists.

Due to the expression of TAS2R14 in human airway smooth muscle, its activation leads to bronchodilation. This makes TAS2R14 agonists like compound 28.1 potential therapeutic agents for asthma and chronic obstructive pulmonary disease (COPD).[3]

Table 2: Biological Activity of this compound

| Parameter | Value | Assay System |

| EC₅₀ | 71-72 nM | Cell-based calcium mobilization assay |

| Emax | 129% (relative to a standard agonist) | Cell-based calcium mobilization assay |

| Selectivity | High selectivity over 24 non-bitter taste human GPCRs | Not specified |

Experimental Protocols

Determination of EC₅₀ via Cell-Based Calcium Mobilization Assay

This protocol describes a common method for determining the potency of TAS2R14 agonists by measuring changes in intracellular calcium levels in a heterologous expression system.

Materials:

-

HEK293T cells

-

Plasmid DNA encoding human TAS2R14

-

Plasmid DNA encoding a chimeric G protein (e.g., Gα16gust44)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 1% glutamine

-

Poly-D-lysine-coated 96-well or 384-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium-sensitive dye

-

Probenecid

-

Assay buffer (e.g., C1 buffer: 130 mM NaCl, 5 mM KCl, 10 mM Glucose, 2 mM CaCl₂, 10 mM HEPES, pH 7.4)

-

This compound (compound 28.1)

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells onto poly-D-lysine-coated plates.

-

Co-transfect the cells with plasmids encoding TAS2R14 and Gα16gust44 using a suitable transfection reagent according to the manufacturer's instructions. An empty vector can be used as a mock transfection control.

-

Incubate the transfected cells for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.

-

Remove the culture medium from the cells and wash with assay buffer.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Fluorescence Measurement:

-

Place the plate in a FLIPR or other fluorescence plate reader.

-

Record the baseline fluorescence.

-

The instrument will automatically add the different concentrations of the this compound to the wells.

-

Continuously record the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to the baseline fluorescence (F) to obtain ΔF/F.

-

Plot the ΔF/F values against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Visualizations

TAS2R14 Signaling Pathway

References

Mechanism of action of TAS2R14 agonist-2

An In-depth Technical Guide to the Mechanism of Action of TAS2R14 Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bitter taste receptor TAS2R14, a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target beyond its role in taste perception. Expressed in various extra-oral tissues, including the respiratory system, its activation by agonists can lead to physiologically important responses such as bronchodilation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of TAS2R14 agonists, detailing the signaling pathways, quantitative data on agonist potency, and explicit experimental protocols for studying its function.

Core Mechanism of Action: Signaling Pathways

Activation of TAS2R14 by an agonist initiates a cascade of intracellular events that can be broadly categorized into a canonical and a non-canonical pathway. The specific pathway engaged can be cell-type dependent and may be influenced by the agonist itself.

The Canonical Gβγ-PLCβ-IP3-Ca²⁺ Pathway

The primary and most well-characterized signaling pathway for TAS2R14 involves the activation of a heterotrimeric G protein, predominantly gustducin or other members of the Gαi family.[1][2] Upon agonist binding, the G protein dissociates into its Gα and Gβγ subunits.[3] The liberated Gβγ dimer then activates phospholipase Cβ2 (PLCβ2).[4]

PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1][3] This rapid increase in intracellular Ca²⁺ is a hallmark of TAS2R14 activation and serves as a key indicator in many functional assays.[5][6]

Non-Canonical Gαi-cAMP Pathway

In addition to the canonical pathway, TAS2R14 can also signal through its Gαi subunit to inhibit adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This pathway is particularly relevant in certain cell types and can be investigated using cAMP-specific assays.

Downstream Effects in Airway Smooth Muscle: The Par3-LIMK-Cofilin Pathway

In human airway smooth muscle (HASM) cells, TAS2R14 agonists induce bronchodilation.[7] This effect is mediated by a specialized downstream pathway that involves the actin cytoskeleton.[5][8] Agonist activation of TAS2R14 in these cells leads to the Gβγ-mediated activation of PLCβ.[5][9] PLCβ then interacts with the polarity protein Partitioning defective 3 (Par3), which in turn inhibits LIM domain kinase (LIMK).[5][9] The inhibition of LIMK results in the dephosphorylation and activation of the actin-severing protein cofilin.[4][5][8] Activated cofilin severs F-actin filaments, leading to a reorganization of the cytoskeleton and ultimately, smooth muscle relaxation.[4][9]

Quantitative Data: Agonist Potency

The potency of TAS2R14 agonists is typically quantified by their half-maximal effective concentration (EC50), which is determined from dose-response curves in functional assays. The following table summarizes the EC50 values for several known TAS2R14 agonists.

| Agonist | EC50 (µM) | Cell Line | Assay Type | Reference |

| Flufenamic acid | 0.238 | HEK293T-Gα16gust44 | Calcium mobilization | [3][10] |

| Flufenamic acid derivative 11 | 0.117 | HEK293T-Gα16gust44 | Calcium mobilization | [3] |

| Flufenamic acid derivative 31 | 0.171 | HEK293T-Gα16gust44 | Calcium mobilization | [3] |

| Flufenamic acid derivative 32 | 0.117 | HEK293T-Gα16gust44 | Calcium mobilization | [3] |

| Aristolochic acid | 10.3 | HEK293T-Gα16gust44 | Calcium mobilization | [6] |

| Flufenamic acid | 10.4 | HEK293T-Gα16gust44 | Calcium mobilization | [6] |

| TAS2R14 agonist 28.1 | 0.071 | Not Specified | Not Specified | [11] |

| Isopimpinellin | Not specified | Not Specified | Calcium mobilization | [12] |

Experimental Protocols

Calcium Mobilization Assay

This is the most common method for assessing TAS2R14 activation. It relies on the measurement of intracellular calcium changes using a fluorescent indicator.

Objective: To quantify the activation of TAS2R14 by an agonist by measuring the resulting increase in intracellular calcium.

Materials:

-

HEK293T cells stably or transiently expressing Gα16gust44.[13][14]

-

Expression vector for human TAS2R14.

-

Lipofectamine 2000 or a similar transfection reagent.[1]

-

DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% L-glutamine.[1][15]

-

Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates.[1][6]

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.[1][16]

Procedure:

-

Cell Culture and Transfection: a. Culture HEK293T-Gα16gust44 cells in complete DMEM.[15] b. Seed cells onto poly-D-lysine coated plates.[1][13] c. Transiently transfect the cells with the TAS2R14 expression vector using Lipofectamine 2000 according to the manufacturer's protocol.[1] Use an empty vector as a mock control. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Dye Loading: a. Prepare a loading solution of Fluo-4 AM and probenecid (final concentration typically 2.5 mM) in assay buffer.[1][6] b. Remove the culture medium from the cells and wash with assay buffer. c. Add the dye loading solution to each well and incubate for 1 hour at 37°C.[1]

-

Assay: a. Wash the cells with assay buffer to remove excess dye.[1] b. Place the plate in the FLIPR instrument. c. Prepare serial dilutions of the test agonist in assay buffer. d. The instrument will automatically add the agonist to the wells while simultaneously measuring the change in fluorescence (excitation ~488 nm, emission ~520 nm).[1] e. Record the fluorescence signal before and after agonist addition.

-

Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data to the baseline fluorescence (F) to obtain ΔF/F.[1] c. Subtract the signal from mock-transfected cells. d. Plot the ΔF/F against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay (BRET-based)

This assay is used to measure the inhibition of cAMP production, which is indicative of the Gαi-mediated pathway.

Objective: To quantify the agonist-induced decrease in intracellular cAMP levels.

Materials:

-

HEK293T cells.

-

Expression vector for human TAS2R14.

-

cAMP biosensor vector (e.g., CAMYEL).[3]

-

Transfection reagent.

-

Coelenterazine-h.[3]

-

Forskolin (to stimulate cAMP production).

-

Plate reader capable of measuring BRET.

Procedure:

-

Cell Culture and Transfection: a. Co-transfect HEK293T cells with the TAS2R14 expression vector and the CAMYEL biosensor vector.[3] b. Seed the transfected cells into a white, 96-well plate and incubate for 24 hours.[3]

-

Assay: a. Replace the medium with PBS and serum-starve the cells for 1 hour.[3] b. Add coelenterazine-h (final concentration ~5 µM) and incubate.[3] c. Stimulate the cells with forskolin to induce cAMP production. d. Add the TAS2R14 agonist at various concentrations. e. Measure the BRET signal using a plate reader. A decrease in the BRET signal indicates a decrease in cAMP levels.

-

Data Analysis: a. Normalize the BRET signal to the forskolin-only control. b. Plot the normalized signal against the agonist concentration to determine the IC50 value for cAMP inhibition.

Conclusion

The study of TAS2R14 agonists has revealed a complex and multifaceted mechanism of action. From the canonical Gβγ-PLCβ-IP3-Ca²⁺ signaling pathway to specialized downstream effects in extra-oral tissues, the activation of this receptor holds significant therapeutic promise. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacology of TAS2R14 and to design novel therapeutic agents targeting this important receptor.

References

- 1. Functional Calcium Mobilization Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Par3/LIM Kinase/Cofilin Pathway Mediates Human Airway Smooth Muscle Relaxation by TAS2R14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Par3/LIM Kinase/Cofilin Pathway Mediates Human Airway Smooth Muscle Relaxation by TAS2R14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Demystifying Bitter Taste Receptor Relaxation of Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Taste Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. genome.ucsc.edu [genome.ucsc.edu]

- 16. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the TAS2R14 Agonist Signaling Pathway In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro signaling pathway of the human bitter taste receptor 14 (TAS2R14). TAS2R14 is a G protein-coupled receptor (GPCR) notable for its promiscuity, recognizing hundreds of chemically diverse agonists.[1] Originally identified in taste perception, TAS2R14 is now known to be widely expressed in extra-oral tissues, including airway smooth muscle, where its activation leads to bronchodilation, making it a promising therapeutic target for asthma and COPD.[1][2] This document details the canonical signaling cascade, receptor regulation, quantitative data for select agonists, and detailed protocols for key in vitro assays.

Core Signaling Pathway: G Protein-Mediated Calcium Release

The primary signaling pathway initiated by TAS2R14 agonist binding is the canonical GPCR cascade leading to an increase in intracellular calcium ([Ca²⁺]i). Unlike many class A GPCRs, TAS2R14 couples to G proteins of the Gαi family, with the taste-specific G protein, gustducin, being the canonical partner in gustatory tissues.[1][3] In extra-oral tissues like human airway smooth muscle (HASM), where gustducin expression is low, TAS2R14 functionally couples to the more prevalent Gαi1, Gαi2, and Gαi3 proteins.[4]

Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the heterotrimeric G protein into its Gαi-GTP and Gβγ components.[5][6] The released Gβγ dimer directly activates phospholipase Cβ2 (PLCβ2).[5][6] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[2][7] This rapid increase in [Ca²⁺]i is the primary measurable output in many in vitro functional assays and the trigger for downstream physiological responses.[5]

Quantitative Agonist Profiling

TAS2R14 is activated by a wide array of structurally diverse compounds. In vitro assays are crucial for quantifying the potency (EC₅₀) and efficacy of these agonists. Below is a summary of quantitative data for selected TAS2R14 agonists.

| Agonist | Agonist Type | EC₅₀ (nM) | Efficacy (max response %) | Assay Type | Cell Line | Source |

| Flufenamic Acid | NSAID / Reference Agonist | 238 | Not Specified | Calcium Imaging | HEK293T-Gα16gust44 | [8] |

| 270 | 100% (Reference) | IP-One | HEK 293T | [8][9] | ||

| 340 | 100% (Reference) | cAMP Inhibition | HEK 293T | [8][9] | ||

| Compound 28.1 | Synthetic Agonist | 72 | 129% | IP-One | Not Specified | [1][10] |

| Aristolochic Acid | Natural Product | Not Specified | Not Specified | Calcium Imaging | HEK293T-Gα16gust44 | [11][12] |

| Ritonavir | Antiretroviral Drug | Not Specified | Not Specified | Calcium Imaging | Not Specified | [1][13] |

| Vanillin | Flavor Compound | 570,000 | Less than reference | Calcium Imaging | HEK293 PEAKrapid Gα16Gi/o44 | [14] |

| Diphenhydramine (DPD) | Antihistamine | Not Specified | Full Agonist | Calcium Imaging | HASM / HEK-293T | [15] |

| Ligand 11 | Flufenamic Acid Derivative | 100-190 | Substantial | IP-One / cAMP | HEK 293T | [8] |

| Ligand 31 | Flufenamic Acid Derivative | 100-190 | Substantial | IP-One / cAMP | HEK 293T | [8] |

| Ligand 32 | Flufenamic Acid Derivative | 100-190 | Partial Agonist | IP-One / cAMP | HEK 293T | [8] |

Receptor Desensitization and Regulation

Prolonged exposure to agonists typically leads to desensitization, a process that attenuates the receptor's signaling response. For TAS2R14, this is primarily mediated by GPCR kinases (GRKs) and β-arrestins.[16]

-

Phosphorylation : Upon agonist binding, GRK2 is recruited to the receptor and phosphorylates specific serine and threonine residues located in the third intracellular loop (IL3) and the C-terminal tail (CT) of TAS2R14.[16]

-

β-Arrestin Recruitment : The phosphorylated receptor serves as a high-affinity binding site for β-arrestin1 and β-arrestin2.[15][17]

-

Uncoupling and Internalization : β-arrestin binding sterically hinders the receptor's interaction with G proteins, effectively uncoupling it from downstream signaling and causing functional desensitization.[16] Subsequently, β-arrestin acts as an adaptor protein to facilitate the internalization of the receptor from the plasma membrane via clathrin-coated pits.[15] This process prevents further activation and can lead to receptor downregulation over time.[15]

Interestingly, some agonists exhibit biased signaling. For example, diphenhydramine (DPD) is a full agonist for G-protein coupling but causes minimal receptor desensitization and internalization compared to other agonists, suggesting it stabilizes a receptor conformation that is a poor substrate for GRK phosphorylation.[15]

Key In Vitro Experimental Protocols

Studying TAS2R14 signaling requires robust in vitro assays. The following sections provide detailed methodologies for the most common functional assays.

Calcium Mobilization Assay

This is the most common primary assay for TAS2R14, directly measuring the IP₃-mediated release of intracellular calcium.[12][18]

Principle: Cells expressing TAS2R14 and a suitable G protein are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1).[8][19] Upon agonist addition, the increase in [Ca²⁺]i causes a significant change in the dye's fluorescence intensity, which is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[8][20]

Detailed Protocol (FLIPR-based):

-

Cell Culture and Transfection:

-

Seed HEK293T cells (or a similar cell line) in a poly-L-lysine coated, black-walled, clear-bottom 96- or 384-well plate at a density of 20,000 cells/well.[12]

-

Transiently co-transfect the cells with a plasmid encoding human TAS2R14 and a plasmid for a promiscuous or chimeric G protein, such as Gα16gust44.[8][12] The chimeric G protein ensures robust coupling of the receptor to the PLC pathway. Use a suitable transfection reagent like TransIT®-2020.[12]

-

Incubate for 24-48 hours post-transfection to allow for protein expression.[8]

-

-

Dye Loading:

-

Aspirate the growth medium from the wells.

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (final concentration ~2.5 mM) to prevent dye leakage.[8][12]

-

Add the loading buffer to each well and incubate the plate for 1 hour at 37°C in the dark.[20]

-

-

Assay Execution:

-

Wash the cells twice with an assay buffer (e.g., C1-buffer: 130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 10 mM glucose, pH 7.4).[8]

-

Place the plate into a FLIPR instrument, which allows for simultaneous liquid handling and fluorescence reading.[8]

-

Establish a stable baseline fluorescence reading for ~10-30 seconds.

-

The instrument automatically injects the agonist (prepared at various concentrations in assay buffer) into the wells.

-

Immediately measure the change in fluorescence intensity (e.g., Ex: 490 nm / Em: 525 nm for Fluo-4) kinetically for 1-3 minutes.[20]

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading (ΔF).

-

Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

-

IP-One (IP₁) Accumulation Assay

Principle: This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃. Since IP₁ is more stable than IP₃, this assay provides a more robust, endpoint measurement of PLC activation. It is typically performed using a Homogeneous Time-Resolved Fluorescence (HTRF) format.[8]

Detailed Protocol:

-

Cell Culture and Transfection:

-

Agonist Stimulation:

-

Incubate the cells with the test compounds (agonists) dissolved in a stimulation buffer for a defined period (e.g., 150 minutes) at 37°C.[8]

-

-

Detection:

-

Data Acquisition and Analysis:

-

Measure the HTRF signal using a compatible plate reader. High levels of cellular IP₁ lead to a decrease in the HTRF signal.

-

Calculate dose-response curves to determine agonist potency (EC₅₀).[8]

-

cAMP Inhibition Assay

Principle: Since TAS2R14 couples to Gαi proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a TAS2R14 agonist to inhibit forskolin-stimulated cAMP production. It is often performed using a Bioluminescence Resonance Energy Transfer (BRET) based biosensor (e.g., CAMYEL).[8]

Detailed Protocol:

-

Cell Culture and Transfection:

-

Assay Execution:

-

Replace the medium with PBS and serum-starve the cells for 1 hour.[8]

-

Add the BRET substrate (e.g., coelenterazine-h).

-

Stimulate the cells with a fixed concentration of forskolin (to raise basal cAMP levels) simultaneously with varying concentrations of the TAS2R14 agonist.

-

-

Data Acquisition and Analysis:

-

Measure the BRET signal using a plate reader. Agonist activation of TAS2R14 will inhibit forskolin-induced cAMP production, leading to a change in the BRET ratio.

-

Plot the inhibition of the forskolin response against agonist concentration to determine the IC₅₀ (functionally an EC₅₀ for the inhibitory effect).[8]

-

β-Arrestin Recruitment Assay

Principle: This assay measures the translocation of β-arrestin from the cytosol to the activated TAS2R14 receptor at the plasma membrane. Several commercial platforms are available, including imaging-based methods (Transfluor) and enzyme complementation assays (PathHunter).[15][21]

Detailed Protocol (Imaging-based):

-

Cell Culture and Transfection:

-

Agonist Stimulation:

-

Treat the cells with the agonist or vehicle control for a short period (e.g., 5-10 minutes) at 37°C.[17]

-

Fix the cells with 4% paraformaldehyde.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope.

-

In unstimulated cells, GFP-β-arrestin shows a diffuse cytosolic distribution.[17]

-

Upon agonist stimulation, the GFP signal will translocate and co-localize with the receptor at the plasma membrane, appearing as distinct puncta.[15][17]

-

Quantify the degree of translocation using image analysis software.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coupling of Airway Smooth Muscle Bitter Taste Receptors to Intracellular Signaling and Relaxation Is via Gαi1,2,3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An update on extra-oral bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAS2R14 - Wikipedia [en.wikipedia.org]

- 8. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TAS2R14 agonist 28.1 - Wikipedia [en.wikipedia.org]

- 11. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. Differential long-term regulation of TAS2R14 by structurally distinct agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The short third intracellular loop and cytoplasmic tail of bitter taste receptors provide functionally relevant GRK phosphorylation sites in TAS2R14 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calcium Flux Assays | Agilent [agilent.com]

- 19. bu.edu [bu.edu]

- 20. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of TAS2R14 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The human bitter taste receptor TAS2R14, a member of the G protein-coupled receptor (GPCR) family, has emerged as a promising, albeit complex, therapeutic target.[1][2][3] Initially recognized for its role in taste perception, the widespread extra-oral expression of TAS2R14 has unveiled its involvement in a variety of physiological processes, including innate immunity, bronchodilation, and cancer, making it a focal point for drug discovery.[1][2][3][4] This technical guide provides an in-depth overview of the biological activity of novel TAS2R14 agonists, detailing experimental protocols and presenting key quantitative data to aid in the rational design and development of new therapeutic agents.

Biological Activity and Therapeutic Promise

TAS2R14 is the most broadly tuned of the 25 human TAS2Rs, recognizing a vast array of chemically diverse agonists.[1][2][3][5] This promiscuity presents both a challenge and an opportunity for drug development. The activation of TAS2R14 in extra-oral tissues, such as airway smooth muscle, triggers a signaling cascade that leads to muscle relaxation, highlighting its potential as a novel target for treating obstructive airway diseases like asthma.[3][4][6] Furthermore, its role in the innate immune response suggests possibilities for developing new anti-inflammatory and anti-infective therapies.[1][2][7][8]

Recent research has focused on the rational design of potent and selective TAS2R14 agonists, moving beyond the screening of known drugs and natural products.[1][3] Structure-based approaches, leveraging homology modeling and, more recently, cryo-electron microscopy (cryo-EM) structures, have facilitated the development of novel agonists with improved potency and efficacy.[1][3][9][10][11]

Quantitative Analysis of Novel TAS2R14 Agonists

The development of novel TAS2R14 agonists has been driven by rigorous in vitro profiling. The following tables summarize the quantitative data for a selection of recently developed agonists, primarily derivatives of the known TAS2R14 agonist, flufenamic acid.

| Agonist | EC50 (µM) - Calcium Imaging (Gα16gust44) | EC50 (µM) - IP1 Accumulation (Gαqi5-HA) | EC50 (µM) - cAMP Inhibition (GNAT3) | Emax (%) - IP1 | Emax (%) - cAMP | Reference |

| Flufenamic Acid | 0.238 | 0.270 | 0.340 | 100 | 100 | [1][12] |

| Compound 11 | < 1 | 0.190 | 0.440 | - | - | [1] |

| Compound 31 | < 1 | 0.100 | 0.180 | - | - | [1] |

| Compound 32 | < 1 | - | - | 83 | 61 | [1] |

Table 1: Biological Activity of Flufenamic Acid Derivatives as TAS2R14 Agonists. Data from calcium imaging, IP1 accumulation, and cAMP inhibition assays are presented. EC50 values represent the concentration of the agonist that gives half-maximal response. Emax values represent the maximum response relative to the reference agonist, flufenamic acid.

Experimental Protocols

The characterization of novel TAS2R14 agonists relies on a suite of robust in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture and Transfection

HEK293T cells are commonly used for heterologous expression of TAS2R14. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2. For functional assays, cells are transiently transfected with a plasmid encoding human TAS2R14 and a chimeric G protein, such as Gα16gust44, which couples the receptor to the calcium signaling pathway.[1][13]

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

-

Cell Preparation: Transfected HEK293T cells are seeded into 96-well plates.

-

Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated injection of agonist solutions at various concentrations.

-

Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time. Dose-response curves are generated, and EC50 values are calculated using non-linear regression.[1][13]

IP1 Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the phospholipase C (PLC) pathway.

-

Cell Lines: HEK293T cells stably expressing TAS2R14 and a promiscuous G protein (e.g., Gαqi5-HA) are used.[12]

-

Assay Principle: The assay is typically a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer).

-

Procedure: Cells are stimulated with the test agonists for a defined period. The reaction is then stopped, and the cells are lysed. The cell lysate is incubated with HTRF reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor).

-

Measurement: The HTRF signal is measured using a compatible plate reader. The signal is inversely proportional to the concentration of IP1 in the sample. EC50 values are determined from the dose-response curves.[1][12]

cAMP Inhibition Assay

This assay measures the decrease in cyclic adenosine monophosphate (cAMP) levels following the activation of Gαi/o-coupled receptors.

-

Cell System: HEK293T cells co-expressing TAS2R14, the native alpha subunit of gustducin (GNAT3), and a cAMP biosensor (e.g., CAMYEL, a BRET-based sensor) are utilized.[1][5]

-

Procedure: Cells are pre-treated with an adenylyl cyclase activator (e.g., forskolin) to elevate intracellular cAMP levels. Subsequently, cells are stimulated with the TAS2R14 agonists.

-

Detection: The change in the BRET signal is measured, which correlates with the change in cAMP concentration.

-

Analysis: Dose-response curves for the inhibition of cAMP production are generated to calculate EC50 values.[1][5]

Visualizing the Molecular Landscape

To better understand the processes involved in TAS2R14 agonist discovery and action, the following diagrams illustrate key workflows and signaling pathways.

Figure 1: Rational drug design workflow for novel TAS2R14 agonists.

Figure 2: TAS2R14 signaling via the canonical Gq/PLC pathway.

Figure 3: TAS2R14 signaling through the Gi-mediated cAMP inhibition pathway.

Conclusion and Future Directions

The study of TAS2R14 agonists is a rapidly evolving field with significant therapeutic implications. The development of potent and selective agonists, guided by rational design and robust in vitro characterization, is paving the way for novel treatments for a range of diseases. Future research will likely focus on elucidating the precise physiological roles of extra-oral TAS2R14, understanding the potential for biased agonism to fine-tune therapeutic effects, and advancing lead compounds into preclinical and clinical development. The continued integration of computational chemistry, chemical synthesis, and sophisticated biological assays will be paramount to unlocking the full therapeutic potential of targeting this versatile receptor.

References

- 1. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bitter Taste Receptor TAS2R14 as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAS2R14 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Researchers discover how we perceive bitter taste | EurekAlert! [eurekalert.org]

- 10. Molecular basis for the activation of the bitter taste receptor TAS2R14 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

TAS2R14 Agonist-2: A Novel Therapeutic Avenue for Asthma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic potential of TAS2R14 agonists, exemplified here as "TAS2R14 agonist-2," in the management of asthma. The activation of the bitter taste receptor TAS2R14, present on human airway smooth muscle (HASM) cells, has been identified as a potent mechanism for inducing bronchodilation, offering a promising alternative to conventional asthma therapies.[1] This document details the underlying signaling pathways, summarizes key quantitative data for representative TAS2R14 agonists, outlines relevant experimental protocols, and provides visual representations of the core mechanisms.

Core Mechanism of Action

Activation of TAS2R14 on HASM cells initiates a signaling cascade that leads to profound airway relaxation.[2][3] Unlike beta-2-adrenergic agonists, the effects of TAS2R14 agonists are not mediated by cAMP.[4] Instead, they trigger a G-protein coupled pathway that results in an increase in intracellular calcium ([Ca2+]i) and subsequent relaxation of the smooth muscle.[3][5][6] This seemingly paradoxical effect, where an increase in calcium leads to relaxation, is a key feature of TAS2R-mediated bronchodilation.[3][6]

Two primary signaling pathways have been elucidated:

-

Gβγ-PLCβ-Cofilin Pathway: TAS2R14 activation leads to the Gβγ-mediated stimulation of phospholipase Cβ (PLCβ), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[2][3][7] This calcium signal, in conjunction with the polarity protein Partitioning Defective 3 (Par3), leads to the deactivation of LIM domain kinase (LIMK).[2][3] The inhibition of LIMK results in the dephosphorylation and activation of cofilin, an actin-depolymerizing factor.[2][3] Activated cofilin then severs F-actin filaments, leading to destabilization of the actin cytoskeleton and ultimately, airway smooth muscle relaxation.[2][3]

-

Gαt-AChR Signaling Inhibition: Another proposed mechanism involves the release of the G-protein subunit Gαt following TAS2R activation.[7][8] This released Gαt can then interact with and inhibit the Gαq cycling of acetylcholine receptor (AChR) signaling, a key pathway in bronchoconstriction.[7][8] This mechanism suggests that TAS2R agonists can directly counteract contractile signals in the airways.

Quantitative Data for Representative TAS2R14 Agonists

While "this compound" is a conceptual placeholder, the following tables summarize quantitative data for well-characterized TAS2R14 agonists to provide a comparative baseline for efficacy and potency.

Table 1: In Vitro Potency of TAS2R14 Agonists

| Agonist | Target | Assay Type | EC50 / IC50 | Cell Type | Reference |

| Flufenamic Acid | TAS2R14 | Calcium Flux | ~1 µM (effective concentration) | Human Airway Smooth Muscle Cells | [9] |

| Compound "28.1" | TAS2R14 | Receptor Activation | 6x more potent than Flufenamic Acid | Cell-based assay | [1][10][11] |

| Diphenhydramine (DPD) | TAS2R14 | Desensitization | Minimal after 18h | Human Airway Smooth Muscle Cells | [4] |

| Aristolochic Acid (AA) | TAS2R14 | Desensitization | ~50% after 18h | Human Airway Smooth Muscle Cells | [4] |

| Chloroquine | TAS2R10 (also activates other TAS2Rs) | Calcium Flux | Not specified for TAS2R14 | Human Airway Smooth Muscle Cells | [12] |

| Quinine | Multiple TAS2Rs | Calcium Flux | Not specified for TAS2R14 | Human Airway Smooth Muscle Cells | [12] |

Table 2: Functional Effects of TAS2R14 Agonists on Airway Smooth Muscle

| Agonist | Effect | Experimental Model | Key Findings | Reference |

| DPD and AA | F-actin severing | Human Airway Smooth Muscle Cells | Induced dephosphorylation of LIMK and cofilin, decreased F-actin/G-actin ratio. | [5] |

| Flufenamic Acid | Relaxation of ASMCs | Human Airway Smooth Muscle Cells | Efficacy equivalent to conventional β-agonists in vitro. | [9] |

| Kudinoside A | Attenuation of airway constriction | Rodent models of asthma and COPD | Significantly inhibited pulmonary inflammation and tissue remodeling in a COPD rat model. | [8] |

| Chloroquine and Quinine | Attenuation of airway inflammation | Mouse models of asthma | Reduced immune cell infiltration and release of cytokines and chemokines in the lungs. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are generalized protocols for key experiments cited in the literature.

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in HASM cells upon stimulation with a TAS2R14 agonist.

Methodology:

-

Cell Culture: Human airway smooth muscle cells are cultured in appropriate media (e.g., supplemented Ham's F-12) in 96-well plates.[12]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with a transport inhibitor like probenecid for approximately 1 hour at 37°C.[12]

-

Agonist Application: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of the TAS2R14 agonist at the desired concentration.[12]

-

Data Acquisition: Fluorescence intensity is measured over time, typically for 60-120 seconds, with excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).[12]

-

Analysis: The change in fluorescence intensity from baseline is calculated to determine the agonist-induced [Ca2+]i transient. Data can be normalized to a positive control (e.g., a known bronchoconstrictor like endothelin-1).

Magnetic Twisting Cytometry (MTC)

Objective: To measure the mechanical properties (stiffness) of individual HASM cells and assess the relaxing effect of a TAS2R14 agonist.

Methodology:

-

Cell Preparation: HASM cells are plated on collagen-coated wells. Ferromagnetic beads coated with a synthetic RGD (Arg-Gly-Asp) peptide are allowed to bind to the cell surface integrin receptors.

-

Magnetic Field Application: A brief, strong magnetic field is applied to magnetize the beads in a horizontal direction. A weaker, oscillating vertical magnetic field is then applied to twist the beads.

-

Measurement of Bead Displacement: The lateral displacement of the beads in response to the twisting field is optically tracked.

-

Stiffness Calculation: Cell stiffness is calculated from the ratio of the applied torque to the measured bead displacement.

-

Agonist Treatment: Cells are pre-contracted with an agonist like methacholine.[12] The TAS2R14 agonist is then added, and the change in cell stiffness is measured over time to quantify the relaxation response.[12]

Precision-Cut Lung Slices (PCLS)

Objective: To assess the effect of a TAS2R14 agonist on the contractility of intact airways within a lung tissue context.

Methodology:

-

Tissue Preparation: Human or animal lungs are inflated with low-melting-point agarose.[12] The solidified lung lobes are then sectioned into thin slices (e.g., 350 µm) using a vibratome.[12]

-

Culture: The PCLS are cultured in appropriate media and allowed to recover.

-

Bronchoconstriction: Airways within the slices are contracted with a bronchoconstrictor agent (e.g., methacholine or histamine).

-

Agonist Application: The TAS2R14 agonist is added to the culture medium, and the airway lumen is imaged over time using video microscopy.

-

Analysis: The change in the cross-sectional area of the airway lumen is measured to determine the extent of bronchodilation induced by the agonist.

Visualizations

Signaling Pathways

Caption: TAS2R14 agonist signaling pathways in airway smooth muscle cells.

Experimental Workflow

Caption: Experimental workflow for assessing bronchodilation using Precision-Cut Lung Slices (PCLS).

Conclusion

The exploration of TAS2R14 agonists represents a significant advancement in the search for novel asthma therapeutics. The distinct, cAMP-independent mechanism of action provides a strong rationale for their development, particularly for patients who are refractory to or experience side effects from current treatments. The ability of these agonists to not only induce direct bronchodilation but also to potentially counteract contractile signaling and reduce airway inflammation underscores their multifaceted therapeutic potential. Further research into the development of potent and selective TAS2R14 agonists, such as the promising compound "28.1," will be crucial in translating these preclinical findings into effective clinical therapies for asthma and other obstructive airway diseases.[1][10][11]

References

- 1. newatlas.com [newatlas.com]

- 2. A Par3/LIM Kinase/Cofilin Pathway Mediates Human Airway Smooth Muscle Relaxation by TAS2R14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Par3/LIM Kinase/Cofilin Pathway Mediates Human Airway Smooth Muscle Relaxation by TAS2R14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential long-term regulation of TAS2R14 by structurally distinct agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Demystifying Bitter Taste Receptor Relaxation of Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. scitechdaily.com [scitechdaily.com]

- 11. Triggering bitter taste receptors could someday treat asthma, COPD - Surprisingly, bitter taste receptors are not only located in the mouth, but also elsewhere in the body, including the airways [bionity.com]

- 12. Bitter Taste Receptor Function in Asthmatic and Nonasthmatic Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bitter Taste Receptor Agonists Mitigate Features of Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TAS2R14 in Bronchodilation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the bitter taste receptor 14 (TAS2R14) and its significant role in mediating bronchodilation. TAS2Rs, a class of G protein-coupled receptors (GPCRs) found on human airway smooth muscle (HASM), represent a novel therapeutic target for obstructive lung diseases like asthma and COPD. Unlike traditional β-agonists, TAS2R14 activation induces potent airway relaxation through unique signaling pathways, offering a promising alternative or adjunct therapy. This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and provides visual diagrams of the core signaling cascades.

Core Signaling Pathways of TAS2R14-Mediated Bronchodilation

Activation of TAS2R14 on HASM cells initiates a cascade of intracellular events that diverge from classical bronchodilator pathways. The resulting relaxation is not dependent on cAMP generation but is rather the result of at least two distinct but complementary mechanisms: cytoskeletal rearrangement and membrane hyperpolarization.

The Gαi / Par3 / LIMK / Cofilin Pathway: Actin Cytoskeleton Remodeling

The primary mechanism for TAS2R14-induced relaxation involves the dynamic remodeling of the actin cytoskeleton. This pathway is initiated by the coupling of the activated receptor to inhibitory G proteins (Gαi) and leads to the severing of F-actin filaments, which is essential for reducing smooth muscle tone.[1][2]

-

G Protein Coupling: Unlike taste cells where TAS2Rs couple to gustducin, in HASM cells, TAS2R14 couples to the prevalent inhibitory G proteins Gαi1, Gαi2, and Gαi3.[1][3][4] This was confirmed by experiments showing that pertussis toxin (PTX), an inhibitor of Gαi signaling, blocks the downstream effects of TAS2R14 activation, including intracellular calcium release and cofilin dephosphorylation.[1][5]

-

PLCβ and Par3 Interaction: Upon agonist binding, the Gβγ subunits dissociate from Gαi and activate phospholipase Cβ (PLCβ).[1][6] PLCβ then interacts with the polarity protein Partitioning Defective 3 (Par3).[1]

-

LIMK Inhibition and Cofilin Activation: The PLCβ-Par3 complex inhibits the activity of LIM domain kinase (LIMK).[1][2] LIMK's primary function is to phosphorylate and thereby inactivate cofilin, an actin-depolymerizing factor.[7] By inhibiting LIMK, TAS2R14 activation leads to the dephosphorylation and subsequent activation of cofilin.[1][7]

-

F-actin Severing and Relaxation: Activated cofilin severs filamentous actin (F-actin), leading to destabilization of the actin cytoskeleton.[1][6] This reduction in cytoskeletal structure and force-generating capacity results in profound smooth muscle relaxation, independent of changes in myosin light chain phosphorylation.[2][7] Knockdown of either Par3 or cofilin has been shown to eliminate the relaxant effect of TAS2R14 agonists.[1][7]

The Localized Ca²⁺ / BKCa Channel Pathway: Membrane Hyperpolarization

Paradoxically, TAS2R14 activation causes a release of intracellular calcium ([Ca²⁺]i), a signal typically associated with muscle contraction.[8] However, this calcium signal is spatially restricted and leads to relaxation via membrane hyperpolarization.

-

Localized Calcium Release: The Gβγ-PLCβ activation generates inositol 1,4,5-trisphosphate (IP₃), which triggers Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[8][9] This Ca²⁺ increase is localized to microdomains near the cell membrane.[10]

-

BKCa Channel Activation: The high concentration of localized Ca²⁺ activates large-conductance Ca²⁺-activated potassium (BKCa) channels on the cell surface.[8][11]

-

Hyperpolarization: Opening of BKCa channels leads to an efflux of potassium (K⁺) ions, causing the cell membrane to hyperpolarize (become more negative). This hyperpolarization closes voltage-gated Ca²⁺ channels, reducing global intracellular calcium and promoting smooth muscle relaxation.[8]

Quantitative Data Presentation

The potency and efficacy of various TAS2R14 agonists have been characterized in HASM cells. The following tables summarize key quantitative data from the literature. It is important to note that absolute values may vary depending on the specific experimental conditions, cell donors, and assays used.

Table 1: Potency (EC₅₀) of TAS2R14 Agonists in HASM Cells EC₅₀ (half-maximal effective concentration) values refer to the concentration of agonist required to elicit 50% of the maximal response, typically measured as intracellular calcium mobilization.

| Agonist | Chemical Class | EC₅₀ (µM) | Reference(s) |

| Flufenamic Acid (FFA) | NSAID | ~1 | [11] |

| Diphenhydramine (DPD) | Antihistamine | ~2 - 4 | [12][13] |

| Aristolochic Acid (AA) | Nitrophenanthrene | ~2 - 4 | [13] |

| Chloroquine | 4-aminoquinoline | ~100 - 300 | [12][14] |

| Quinine | Alkaloid | ~30 - 100 | [12][14] |

| Papaverine (PAP) | Alkaloid | ~2 - 4 | [13] |

| Chlorhexidine (CLX) | Biguanide | ~2 - 4 | [13] |

Table 2: Efficacy of TAS2R14 Agonists in HASM Relaxation Assays Efficacy is presented as the maximal relaxation of pre-contracted cells or tissues.

| Agonist | Assay Method | Contraction Stimulus | Max Relaxation (% of Control) | Reference(s) |

| Flufenamic Acid (FFA) | Cell Stiffness (MTC) | - | Equivalent to β-agonists | [11] |

| Chloroquine | Cell Stiffness (MTC) | Methacholine (10 µM) | ~90% loss of stiffness | [15] |

| Diphenhydramine (DPD) | Cell Stiffness (MTC) | Endothelin-1 | ~35% decrease in stiffness | [1] |

| Quinine | PCLS | Carbachol | Unaffected by IL-13 treatment | [12][14] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the role of TAS2R14 in bronchodilation.

Intracellular Calcium Mobilization Assay

This assay is fundamental for screening compounds and quantifying receptor activation by measuring [Ca²⁺]i flux.

Objective: To measure the dose-dependent increase in [Ca²⁺]i in HASM or HEK293T cells expressing TAS2R14 upon agonist stimulation.

Methodology:

-

Cell Culture: Plate HASM cells or HEK293T cells transiently expressing TAS2R14 onto 96-well or 384-well black, clear-bottom microplates and grow to confluence.[2]

-

Dye Loading: Discard the culture medium. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 1µM) and probenecid (2.5 mM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution). Probenecid is an anion-exchange transport inhibitor used to prevent dye leakage from the cells.[2][16][17]

-

Incubation: Add the loading buffer to each well and incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[16][18]

-

Compound Preparation: Prepare serial dilutions of test agonists in the physiological salt solution.

-

Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR). The instrument automatically adds the agonist solutions to the wells and immediately begins recording fluorescence intensity (Excitation: ~488 nm, Emission: ~510 nm) over time (e.g., every 2 seconds for 100 seconds).[2][13]

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) before agonist addition. Dose-response curves are generated by plotting ΔF/F₀ against agonist concentration, and EC₅₀ values are calculated using a four-parameter logistic regression model.[10][19]

Magnetic Twisting Cytometry (MTC)

MTC is a technique used to measure the mechanical properties (stiffness) of single adherent cells, providing a direct readout of contraction and relaxation.[15]

Objective: To quantify changes in HASM cell stiffness in response to contractile agents and subsequent relaxation by TAS2R14 agonists.

Methodology:

-

Bead Coating: Ferromagnetic microbeads (4.5 µm diameter) are coated with a synthetic RGD (Arg-Gly-Asp) peptide, which binds to integrin receptors on the cell surface.[15][20]

-

Cell Plating: HASM cells are cultured to sub-confluence on collagen-coated plates. The RGD-coated beads are added and allowed to bind to the cells for 20-30 minutes.

-

MTC Setup: The cell plate is placed in the MTC device, which is mounted on a microscope stage.

-

Magnetization: A brief, strong horizontal magnetic pulse (~2500 G) is applied to magnetize all beads in the same direction.[21]

-

Twisting: A weaker, oscillating vertical magnetic field is applied. This creates a twisting torque on the beads, causing them to rotate and apply a shear stress to the cell cytoskeleton.[15][21]

-

Measurement: The resulting lateral displacement of the beads is tracked by a camera, or the change in the magnetic field is measured by a magnetometer. Cell stiffness (complex shear modulus, G*) is calculated from the ratio of the applied torque to the measured displacement.[3]

-

Experimental Procedure: Baseline stiffness is measured. A contractile agonist (e.g., 10 µM methacholine) is added to induce an increase in stiffness. Once contraction plateaus, a TAS2R14 agonist is added, and the subsequent decrease in stiffness (relaxation) is recorded.[15]

Precision-Cut Lung Slices (PCLS)

The PCLS model is an ex vivo system that preserves the complex multicellular architecture of the airways, making it highly physiologically relevant for studying bronchodilation.[22]

Objective: To measure the ability of TAS2R14 agonists to reverse bronchoconstriction in intact human or animal airways.

Methodology:

-

Tissue Preparation: Lungs (e.g., from mice or non-transplantable human donor lungs) are inflated via the bronchus with warm (37°C), low-melting-point agarose. Once solidified on ice, the tissue becomes firm enough for sectioning.[22][23]

-

Slicing: A vibratome is used to cut thin slices (~250 µm thick) from the agarose-inflated lung tissue. Slices containing cross-sections of small airways are selected for experiments.[22][24]

-

Culture and Contraction: Slices are placed in culture medium. Bronchoconstriction is induced by adding an agonist like carbachol or methacholine to the medium.[14][24]

-

Imaging and Treatment: The slices are observed under a microscope equipped with a camera. Time-lapse images of the airway lumen are captured. After a stable contraction is achieved, the TAS2R14 agonist is added to the medium.

-

Data Analysis: The cross-sectional area of the airway lumen is measured from the images over time using image analysis software. Bronchodilation is calculated as the percentage increase in lumen area relative to the fully contracted state.[25]

Western Blotting for Cofilin Phosphorylation

This biochemical assay is used to confirm the mechanism of action by measuring the phosphorylation state of key proteins in the signaling cascade.

Objective: To determine if TAS2R14 agonists decrease the phosphorylation of cofilin (i.e., increase its activity) in HASM cells.

Methodology:

-

Cell Treatment: HASM cells are cultured to confluence. They may be pre-treated with a contractile agonist (e.g., endothelin-1) to induce cofilin phosphorylation before being exposed to a TAS2R14 agonist for a short period (e.g., 10 minutes).[5]

-

Lysis: Cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[26]

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[26]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% bovine serum albumin) to prevent non-specific antibody binding.[26]

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated cofilin (p-Cofilin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The process is repeated on the same membrane using an antibody for total cofilin as a loading control.

-

-

Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured. The band intensities are quantified, and the ratio of p-Cofilin to total Cofilin is calculated to determine the change in phosphorylation.[5]

Conclusion and Future Directions

TAS2R14 represents a compelling target for the development of a new class of bronchodilators. Its activation leads to potent airway smooth muscle relaxation through distinct, cAMP-independent mechanisms involving both actin cytoskeleton destabilization and membrane hyperpolarization. Research has demonstrated that TAS2R14 function is preserved in asthmatic cells and is less prone to tachyphylaxis than β-adrenergic receptors, highlighting its therapeutic potential.[27][28]

Future research will likely focus on the development of highly potent and selective TAS2R14 agonists with favorable pharmacokinetic properties for inhaled delivery. Further elucidation of potential biased agonism—whereby ligands can selectively engage specific downstream signaling pathways (e.g., relaxation vs. anti-proliferative effects)—may lead to the design of therapeutics with optimized efficacy and minimized side effects.[13][27] The continued use of the robust experimental models detailed in this guide will be critical for advancing these promising drug candidates from the laboratory to the clinic.

References

- 1. Coupling of Airway Smooth Muscle Bitter Taste Receptors to Intracellular Signaling and Relaxation Is via Gαi1,2,3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Calcium Mobilization Assay [bio-protocol.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. A Par3/LIM Kinase/Cofilin Pathway Mediates Human Airway Smooth Muscle Relaxation by TAS2R14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Demystifying Bitter Taste Receptor Relaxation of Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAS2R14 - Wikipedia [en.wikipedia.org]

- 9. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Novel Bronchodilator Agonists Acting at Human Airway Smooth Muscle Cell TAS2R5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BitterDB database analysis plus cell stiffness screening identify flufenamic acid as the most potent TAS2R14-based relaxant of airway smooth muscle cells for therapeutic bronchodilation [thno.org]

- 12. Bitter Taste Receptor Function in Asthmatic and Nonasthmatic Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential long-term regulation of TAS2R14 by structurally distinct agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bitter taste receptor function in asthmatic and nonasthmatic human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. content.abcam.com [content.abcam.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Measurement of cell microrheology by magnetic twisting cytometry with frequency domain demodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interfacing 3D magnetic twisting cytometry with confocal fluorescence microscopy to image force responses in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cryopreserved Human Precision-Cut Lung Slices as a Bioassay for Live Tissue Banking. A Viability Study of Bronchodilation with Bitter-Taste Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. precisionary.com [precisionary.com]

- 24. reprocell.com [reprocell.com]

- 25. researchgate.net [researchgate.net]

- 26. advances.umw.edu.pl [advances.umw.edu.pl]

- 27. Biased TAS2R Bronchodilators Inhibit Airway Smooth Muscle Growth by Downregulating Phosphorylated Extracellular Signal–regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Drugs for better long-term treatment of poorly controlled asthma discovered | EurekAlert! [eurekalert.org]

Flufenamic Acid Derivatives as TAS2R14 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of flufenamic acid and its derivatives as agonists for the bitter taste receptor TAS2R14. This receptor, a member of the G protein-coupled receptor (GPCR) family, is not only found on the tongue but also in extra-oral tissues, including human airway smooth muscle.[1][2] Its activation can lead to bronchodilation, making TAS2R14 a promising therapeutic target for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document summarizes quantitative data on agonist potency, details common experimental protocols for studying these compounds, and visualizes the key signaling pathways and experimental workflows.

Core Concepts

Flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is a known agonist of TAS2R14.[1] Researchers have utilized its chemical scaffold as a starting point to synthesize a library of derivatives with the aim of developing more potent and selective agonists.[1][3] These efforts have led to the discovery of novel compounds, some exhibiting significantly higher potency and efficacy than flufenamic acid itself.[1][2] Structural modifications have focused on both aromatic cores of the flufenamic acid molecule and the replacement of the carboxylic acid moiety with bioisosteres, such as tetrazoles.[1][3]

One of the most significant advancements has been the development of 2-aminopyrimidine derivatives.[1][2] For instance, the compound designated 28.1 , which incorporates a 2-aminopyrimidine ring and a tetrazole bioisostere, has demonstrated a six-fold higher potency than flufenamic acid with an EC50 of 72 nM and a maximum efficacy of 129%.[1][2] This highlights the potential for targeted chemical synthesis to dramatically improve the pharmacological properties of TAS2R14 agonists.

Quantitative Data: Potency and Efficacy of Flufenamic Acid Derivatives

The following tables summarize the functional properties of various flufenamic acid derivatives as TAS2R14 agonists, as determined by in vitro assays. The data is primarily derived from IP-One accumulation assays, which measure the production of inositol monophosphate, a downstream product of Gq-coupled GPCR activation.

Table 1: Functional Properties of Flufenamic Acid and Selected Derivatives

| Compound | R Substituent | EC50 [nM] | Emax [%] |

| Flufenamic Acid | - | 190 - 270 | 100 |

| 4.1 | 3'-Cl | >30,000 | - |

| 4.2 | 3'-Br | 1,600 | 121 |

| 4.3 | 3'-I | 2,700 | 102 |

| 14.3 | 3'-CN, 5'-F | 190 | 100 |

| 14.7 | 3'-CN, 5'-Cl | 290 | 100 |

| 14.9 | 3'-CN, 4'-F | 140 | 92 |

| 14.10 | 3'-CN, 5'-CN | 180 | 81 |

| 16.1 | 3'-CN, 5'-acetylene | 150 | 110 |

| 28.1 | 2-aminopyrimidine, tetrazole | 72 | 129 |

Data sourced from functional evaluation in IP-One accumulation assays.[1]

Table 2: Comparison of Flufenamic Acid Potency Across Different Assays

| Assay Type | G Protein Utilized | Measured Second Messenger | Flufenamic Acid EC50 [nM] |

| IP-One Accumulation | Gαqi5-HA | Inositol Monophosphate (IP1) | 270 |

| cAMP Inhibition | GNAT3 (native gustducin) | Cyclic AMP (cAMP) | 340 |

| Calcium Imaging | Gα16gust44 | Intracellular Calcium (Ca2+) | 238 |

This table illustrates the comparable potency of flufenamic acid across different second messenger assays, confirming robust receptor activation.[4][5]

Signaling Pathways and Experimental Visualization

The activation of TAS2R14 by agonists like flufenamic acid initiates a canonical G protein-coupled receptor signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for identifying and characterizing novel agonists.

Caption: TAS2R14 signaling pathway upon agonist binding.

Caption: Workflow for TAS2R14 agonist discovery and optimization.

Experimental Protocols

The characterization of flufenamic acid derivatives as TAS2R14 agonists relies on robust in vitro cell-based assays. Below are detailed methodologies for commonly employed experiments.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are frequently used due to their high transfectability and low endogenous GPCR expression.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For functional assays, cells are transiently transfected with plasmids encoding human TAS2R14 and a promiscuous G protein, such as Gα16gust44 or a chimeric G protein like Gαqi5-HA, to couple the receptor to a detectable downstream signaling pathway.[5] Transfection is often performed using lipid-based reagents like Lipofectamine 2000.

IP-One Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, which is activated by Gq-coupled receptors.

-

Cell Seeding: Transfected HEK293T cells are seeded into 96-well plates.

-

Compound Stimulation: The following day, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent IP1 degradation) and varying concentrations of the test compounds (flufenamic acid derivatives).

-

Incubation: Plates are incubated for a specified time (e.g., 60 minutes) at 37°C.

-

Lysis and Detection: Cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay kit, typically employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

-

Data Analysis: The HTRF signal is inversely proportional to the IP1 concentration. Data are normalized to a reference agonist (e.g., flufenamic acid) and plotted as dose-response curves to determine EC50 and Emax values.

Calcium Imaging Assay

This method measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

-

Cell Seeding: Transfected HEK293T cells are seeded into black-walled, clear-bottom 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for approximately 30-60 minutes at 37°C.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Baseline fluorescence is recorded before the automated addition of test compounds at various concentrations.

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored in real-time.

-

Data Analysis: The peak fluorescence response is measured and normalized. Dose-response curves are generated to calculate EC50 values.[5]

cAMP Inhibition Assay

This assay is used to measure the activity of Gi-coupled receptors, which inhibit the production of cyclic AMP (cAMP). Since TAS2R14 can couple to gustducin (a Gi family member), this assay provides another avenue for characterization.

-

Cell Preparation: HEK293T cells are co-transfected with TAS2R14 and the native alpha subunit of gustducin (GNAT3).[4]

-

Forskolin Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production. Simultaneously, varying concentrations of the TAS2R14 agonist are added.

-

Lysis and Detection: After incubation, cells are lysed, and the cAMP levels are quantified using a suitable detection kit, often based on HTRF or enzyme-linked immunosorbent assay (ELISA) principles.

-

Data Analysis: The ability of the agonist to inhibit forskolin-induced cAMP production is measured. The results are used to generate dose-response curves and calculate IC50 or EC50 values for the inhibition of cAMP accumulation.[4]

Conclusion

The study of flufenamic acid and its derivatives has been instrumental in advancing our understanding of TAS2R14 pharmacology. The development of potent and selective agonists, guided by systematic structure-activity relationship studies and robust in vitro screening, underscores the potential of targeting this bitter taste receptor for therapeutic benefit, particularly in respiratory diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to the exploration of TAS2R14 and the development of novel therapeutics targeting this receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-Aminopyrimidines as Potent Agonists for the Bitter Taste Receptor TAS2R14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]

The Bitter Receptors: A Deep Dive into 2-Aminopyrimidine Agonists for TAS2R14

A Technical Guide for Researchers and Drug Development Professionals on the Structure-Activity Relationship of a Promising Class of Bitter Taste Receptor Modulators.

The human bitter taste receptor TAS2R14, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target beyond its role in taste perception. Expressed not only on the tongue but also in extra-oral tissues like human airway smooth muscle, its activation can lead to bronchodilation, offering potential for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] This has spurred the quest for potent and selective TAS2R14 agonists. Among the most promising scaffolds are 2-aminopyrimidines, which have been developed through structural variations of the known TAS2R14 agonist, flufenamic acid.[1][2][3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-aminopyrimidine TAS2R14 agonists, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Structure-Activity Relationship (SAR) of 2-Aminopyrimidine TAS2R14 Agonists

The development of 2-aminopyrimidine agonists for TAS2R14 has been a result of systematic medicinal chemistry efforts, starting from the lead compound flufenamic acid.[1][6] Key modifications have focused on replacing the aniline ring of flufenamic acid with a 2-aminopyrimidine moiety and bioisosteric replacement of the carboxylic acid group. These efforts have led to the discovery of highly potent and efficacious agonists with significantly improved properties over the initial lead.

A pivotal compound that exemplifies the success of this approach is compound 28.1 . This 2-aminopyrimidine derivative not only demonstrates a six-fold increase in potency compared to flufenamic acid but also exhibits remarkable efficacy and selectivity for TAS2R14 over other GPCRs.[1][2][3][4] The key structural features contributing to the enhanced activity of 2-aminopyrimidine derivatives are summarized in the table below.

| Compound | Structure | EC50 (nM) | Maximum Efficacy (%) | Reference |

| Flufenamic Acid | [Image of Flufenamic Acid structure] | ~430 | 100 | [1] |

| 28.1 | [Image of compound 28.1 structure] | 72 | 129 | [1][2][3][4] |

| Other Analogs | Varying substitutions on the pyrimidine and phenyl rings | Data Range | Data Range | [1][2] |

Table 1: Quantitative Data for Key TAS2R14 Agonists. This table highlights the significant improvement in potency and efficacy achieved with the 2-aminopyrimidine scaffold, particularly with compound 28.1.

The SAR studies have revealed several critical insights:

-

The 2-aminopyrimidine core is a crucial pharmacophore for potent TAS2R14 agonism.

-

Bioisosteric replacement of the carboxylic acid with a tetrazole unit was a key strategy in the development of highly potent agonists like compound 28.1.[2][3][4]

-

Substitutions on the phenyl ring attached to the pyrimidine core can modulate potency and selectivity.

Experimental Protocols

The characterization of 2-aminopyrimidine TAS2R14 agonists relies on robust in vitro assays to determine their potency and efficacy. The following are detailed methodologies for the key experiments cited in the development of these compounds.

Inositol Monophosphate (IP1) Accumulation Assay

This assay is a common method to quantify the activation of Gq-coupled GPCRs like TAS2R14. The binding of an agonist to the receptor triggers a signaling cascade that leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq pathway.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured to approximately 80% confluency. The cells are then transiently co-transfected with the cDNA of the human TAS2R14 receptor and a hybrid G protein, Gαqi5-HA.[7] This chimeric G protein effectively couples the receptor to the phospholipase C pathway.

-